Ethyl perfluoroheptanoate
Overview
Description
Ethyl perfluoroheptanoate is a chemical compound with the molecular formula C9H5F13O2 and a molecular weight of 392.11 g/mol . It is an ester derived from perfluoroheptanoic acid and ethanol. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications .
Mechanism of Action
Target of Action
Ethyl perfluoroheptanoate is a complex compound with a unique mechanism of action. It primarily targets the reproductive system, with scientific evidence indicating reprotoxic effects . The compound’s role in this system is significant, as it can lead to serious effects on human health .
Mode of Action
The interaction of this compound with its targets involves a series of complex biochemical reactions. It exists in the dissociated form of perfluoroheptanoate , which interacts with the reproductive system, leading to reprotoxic effects . The resulting changes can have serious implications for human health .
Biochemical Pathways
This compound affects several biochemical pathways. It is known that the compound can influence the thyroid system, calcium homeostasis, protein kinase C, synaptic plasticity, and cellular differentiation . These pathways play crucial roles in various biological processes, and their disruption can lead to significant health effects .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex. The compound is extremely persistent towards degradation due to the high bond strength of the carbon-fluorine bond . This persistence can impact the bioavailability of the compound, potentially leading to a higher risk of exposure and toxicity .
Result of Action
The molecular and cellular effects of this compound’s action are significant. The compound’s interaction with its targets and its influence on various biochemical pathways can lead to a range of effects, including reprotoxic effects and probable serious effects to the environment and human health .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. The compound is extremely persistent in the environment due to its resistance to degradation . This persistence can lead to widespread environmental distribution and potential bioaccumulation, which can influence the compound’s action and increase the risk of exposure .
Biochemical Analysis
Biochemical Properties
Ethyl perfluoroheptanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in lipid metabolism, such as lipases, which catalyze the hydrolysis of ester bonds in lipids. The interaction between this compound and lipases can inhibit the enzyme’s activity, leading to alterations in lipid metabolism. Additionally, this compound can bind to proteins involved in cell signaling pathways, affecting their function and downstream signaling events .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can disrupt cell signaling pathways by binding to key signaling proteins, leading to altered cellular responses. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes. Furthermore, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of lipases by binding to their active sites, preventing the hydrolysis of lipid substrates. Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression. These interactions at the molecular level contribute to the overall biochemical and cellular effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is known for its high thermal stability and resistance to degradation, which allows it to persist in biological systems for extended periods. Over time, this compound can undergo slow degradation, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including disruption of lipid metabolism, alterations in gene expression, and impaired cell signaling. Threshold effects have been observed in studies, where specific dosages lead to significant changes in biological activity. It is important to carefully consider the dosage when studying the effects of this compound in animal models to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism. This compound can interact with enzymes such as lipases, which play a crucial role in the hydrolysis of lipid substrates. By inhibiting the activity of these enzymes, this compound can alter the metabolic flux and levels of metabolites in lipid metabolic pathways. Additionally, this compound may affect other metabolic pathways by interacting with enzymes and cofactors involved in different biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to enter and accumulate in various cellular compartments. Once inside the cell, this compound can bind to proteins that facilitate its distribution to different tissues and organs. The localization and accumulation of this compound within cells can affect its biological activity and overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in lipid metabolism and energy production. The subcellular localization of this compound is crucial for understanding its mechanism of action and overall effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl perfluoroheptanoate can be synthesized through the esterification of perfluoroheptanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl perfluoroheptanoate primarily undergoes hydrolysis and substitution reactions. Due to the presence of the ester functional group, it can be hydrolyzed in the presence of strong acids or bases to yield perfluoroheptanoic acid and ethanol .
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Substitution: Nucleophilic reagents can replace the ethoxy group in the ester, leading to the formation of various substituted products.
Major Products:
Hydrolysis: Perfluoroheptanoic acid and ethanol.
Substitution: Depending on the nucleophile used, various substituted perfluoroheptanoates can be formed.
Scientific Research Applications
Ethyl perfluoroheptanoate finds applications in several scientific research fields due to its unique properties:
Comparison with Similar Compounds
Perfluoroheptanoic acid: The parent acid of ethyl perfluoroheptanoate, used in similar applications but with different reactivity due to the absence of the ethyl ester group.
Perfluorooctanoic acid: Another fluorinated acid with a longer carbon chain, used in similar industrial applications but with different physical and chemical properties.
Uniqueness: this compound is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its parent acid and other similar compounds. This makes it particularly useful in applications requiring specific chemical stability and resistance to hydrolysis .
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13O2/c1-2-24-3(23)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESCSNXJAROIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194350 | |
Record name | Ethyl perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41430-70-0 | |
Record name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41430-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl perfluoroheptanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041430700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl perfluoroheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL PERFLUOROHEPTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMH3W668W4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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